molecular formula C8H9ClO B073967 4-Chloro-2,6-dimethylphenol CAS No. 1123-63-3

4-Chloro-2,6-dimethylphenol

Cat. No. B073967
CAS RN: 1123-63-3
M. Wt: 156.61 g/mol
InChI Key: VWYKSJIPZHRLNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The chlorination of dimethylphenols, including 2,6-dimethylphenol, leads to the formation of polychlorocyclohexenones and chlorodienones. This process has been well-documented and involves the transformation of the dimethylphenol structure through chlorination, providing insights into the reactivity and possible chemical pathways that 4-chloro-2,6-dimethylphenol can undergo (Hartshorn et al., 1986).

Molecular Structure Analysis

X-ray crystallography studies reveal detailed insights into the molecular structure of 4-chloro-2,6-dimethylphenol derivatives. These analyses provide valuable information about the spatial arrangement and bonding within the molecules, essential for understanding their reactivity and properties (Hartshorn et al., 1986).

Chemical Reactions and Properties

4-Chloro-2,6-dimethylphenol undergoes various chemical reactions, including Suzuki reactions, which have been utilized to synthesize numerous derivatives. These reactions not only expand the chemical repertoire of the compound but also demonstrate its versatility in forming structures with potential antibacterial properties (Zaooli et al., 2019).

Physical Properties Analysis

The physical properties of 4-chloro-2,6-dimethylphenol and its derivatives, including their crystalline structure and phase transitions, have been extensively studied. Such investigations are crucial for understanding the conditions under which these compounds are stable and how they interact with other substances in various environments (Bator et al., 2011).

Chemical Properties Analysis

Density Functional Theory (DFT) and other computational methods have provided profound insights into the electronic structure and chemical properties of 4-chloro-2,6-dimethylphenol derivatives. These studies facilitate a deeper understanding of the molecular interactions, reactivity patterns, and potential applications of these compounds in various chemical processes (Wazzan et al., 2016).

Scientific Research Applications

  • Oxidative Coupling Polymerization : 4-Chloro-2,6-dimethylphenol is used in the oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by Cu(II)-tmed complexes. This process is significant for the synthesis of polymers, with kinetics and mechanisms that have been extensively studied (Viersen, Challa, & Reedijk, 1990).

  • Degradation Studies : The compound has been studied for its degradation by UV and UV/persulfate processes in water, which is vital for understanding the environmental impact and removal of antimicrobial compounds from wastewater (Li et al., 2020).

  • Gas Chromatography Applications : It's used in gas chromatographic methods for determining residual chlorine in aqueous solutions (Ellis & Brown, 1981).

  • Antibacterial Screening : Derivatives of 4-Chloro-2,6-dimethylphenol have been synthesized and tested for their antibacterial properties against various bacteria, which is crucial for medical applications (Zaooli, Hussein, Jafar, & Al-Thamir, 2019).

  • Catalysis in Polymer Synthesis : The compound is involved in the catalysis of polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, which is important for synthesizing certain polymers (Kim et al., 2018).

  • Environmental Monitoring : 4-Chloro-2,6-dimethylphenol is utilized in the development of solid sorbents for monitoring airborne chlorine, which is significant for occupational safety and environmental monitoring (Rando & Poovey, 1993).

  • Studies on Solvent Effects : Research has been conducted on the effect of substituents and solvents on the enthalpy of dimerization of dimethyl-2,6 phenols, providing insights into chemical thermodynamics (Baron, Tanguy, & Lumbroso-Bader, 1975).

  • Synthesis in the Plastics Industry : The compound is used in the synthesis of 2,6-dimethylphenol from phenol and methanol, a process important for the plastics industry (Żukowski et al., 2014).

Safety And Hazards

This chemical is considered hazardous and can cause skin and eye irritation. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-chloro-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYKSJIPZHRLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149982
Record name 4-Chloro-2,6-xylenol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethylphenol

CAS RN

1123-63-3
Record name 4-Chloro-2,6-dimethylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-xylenol
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Record name 4-Chloro-2,6-dimethylphenol
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Record name 4-Chloro-2,6-xylenol
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Record name 4-chloro-2,6-xylenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
HS Blanchard, HL Finkbeiner… - Journal of Polymer …, 1962 - Wiley Online Library
In the present paper it has been shown that the 4‐halo‐2,6‐dimethylphenols can be polymerized to high molecular weight poly‐2,6‐dimethylphenylene ethers by the action of cupric …
Number of citations: 96 onlinelibrary.wiley.com
J Ellis, PL Brown - Analytica Chimica Acta, 1981 - Elsevier
Residual chlorine in aqueous solution is converted to 4-chloro-2,6-dimethylphenol, which is extracted into hexane and determined by gas chromatography. Relative standard deviations …
Number of citations: 23 www.sciencedirect.com
G Haeseler, S Gudehus, J Bufler, R Dengler… - European journal of …, 2006 - cambridge.org
SummaryBackground and objective: The aromatic alcohol most closely resembling the aromatic tail of lidocaine is 2,6-dimethylphenol. This agent is as potent as lidocaine in blocking …
Number of citations: 4 www.cambridge.org
RJ Rando, HG Poovey - Applied Occupational and Environmental …, 1993 - Taylor & Francis
A new solid sorbent has been developed that is suitable for personal monitoring of exposure to chlorine. The sorbent was prepared from silica gel coated with 2,6-dimethylphenol (DMP)…
Number of citations: 3 www.tandfonline.com
W Risse, W Heitz, D Freitag… - … Chemistry and Physics, 1985 - Wiley Online Library
The oxidative polymerization of 2,6‐dimethylphenol (1) and the halogen displacement polymerization of 4‐halo‐2,6‐dimethylphenols (4) yielded poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] …
Number of citations: 88 onlinelibrary.wiley.com
AS Kende, P MacGregor - Journal of the American Chemical …, 1961 - ACS Publications
Nucleophilic displacement by sodium 2, 6-dimethylphenoxide upon perchloryl fluoride in a hydrocarbon or dioxane medium leads to the dimer (IVa) of 6-fluoro-2, 6-dimethyl-2, 4-…
Number of citations: 40 pubs.acs.org
BA Mico, LR Pohl - Archives of biochemistry and biophysics, 1983 - Elsevier
Under aerobic conditions, rat liver microsomes convert carbon tetrachloride to an electrophilic form of chlorine that is trapped with 2,6-dimethylphenol to form 4-chloro-2, 6-…
Number of citations: 113 www.sciencedirect.com
AV Kutchin, IV Fedorova, IV Loginova… - Russian Chemical …, 2023 - Springer
The oxidation of alkylphenols (2,6-dimethylphenol, 3,5-dimethylphenol, 2-iso-bornylphenol, 2-isobornyl-5-methylphenol, 2-isobornyl-6-methylphenol) with chlorine dioxide in water and …
Number of citations: 2 link.springer.com
CC Price, NS Chu - Journal of Polymer Science, 1962 - Wiley Online Library
The oxidative polymerization of haloxylenol has been found to be markedly faster than earlier reports. With 10 mole‐% of ferricyanide initiator it was complete in less than 1 min. at 5C. …
Number of citations: 25 onlinelibrary.wiley.com
BO Lindgren, B Ericsson… - Acta Chem …, 1969 - apps.dtic.mil
When 2, 6-xylenol is oxidised with chlorine dioxide in an aqueous solution the following compounds are the main products 2, 6-dimethyl-1, 4-benzoquinone, an alpha, beta-epoxy …
Number of citations: 18 apps.dtic.mil

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